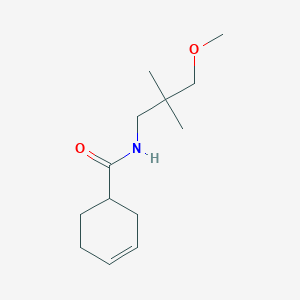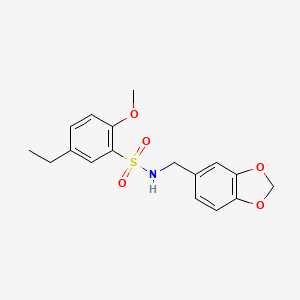
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C8H8Cl3NO2S. It is a derivative of benzenesulfonamide, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring, and the sulfonamide group is N,N-dimethylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide typically involves the chlorination of N,N-dimethyl-benzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial production also emphasizes safety measures to handle the toxic and corrosive nature of chlorinating agents.
化学反応の分析
Types of Reactions
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or sulfides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,N-dimethyl-benzenesulfonamide derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or sulfides.
科学的研究の応用
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns but different functional groups.
2,4,5-Trichloronitrobenzene: Another chlorinated benzene derivative with a nitro group instead of a sulfonamide group.
Uniqueness
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylated sulfonamide group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chlorinated benzene derivatives.
特性
IUPAC Name |
2,4,5-trichloro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO2S/c1-12(2)15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVRUSUYARMVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5285584.png)
![(3S*,5R*)-1-(2-ethylbenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5285590.png)
![4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzoic acid](/img/structure/B5285591.png)
![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5285592.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5285596.png)
![4-benzyl-5-[1-(6-ethyl-2-methyl-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5285608.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5285616.png)
![5,7-DIALLYL-5,7-DIHYDROIMIDAZO[4,5-F][1,2,3]BENZOTRIAZOL-6(3H)-ONE](/img/structure/B5285619.png)

![8-(1,3-benzodioxol-5-ylacetyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5285630.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5285644.png)
![4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid](/img/structure/B5285648.png)
![2,5-dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5285655.png)

